An In-depth Technical Guide to 4-Cyclopropyl-4H-triazole: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Cyclopropyl-4H-triazole: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-Cyclopropyl-4H-[1][2][3]triazole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-cyclopropyl-4H-[1][2]triazole scaffold is a compelling structural motif in modern medicinal chemistry. The incorporation of a cyclopropyl group onto the 4-position of the 4H-[1][2]triazole ring imparts a unique combination of conformational rigidity, metabolic stability, and lipophilicity that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. This in-depth technical guide provides a comprehensive overview of the 4-cyclopropyl-4H-[1][2]triazole core, including its chemical identifiers, state-of-the-art synthetic methodologies, physicochemical and spectroscopic properties, and its burgeoning applications in drug discovery and development. Particular emphasis is placed on the rationale behind synthetic strategies and the impact of the cyclopropyl moiety on biological activity.
Core Identifiers and Physicochemical Properties
While a dedicated CAS number for the parent 4-cyclopropyl-4H-[1][2]triazole is not readily found in major chemical databases, indicating it is not a common commercial item, numerous derivatives are available and have been synthesized for research purposes. The core identifiers and properties of the fundamental 4-cyclopropyl-4H-[1][2]triazole structure can be inferred from its derivatives.
| Identifier | Value / Predicted Value | Source |
| IUPAC Name | 4-cyclopropyl-4H-1,2,4-triazole | N/A |
| Molecular Formula | C₅H₇N₃ | N/A |
| Molecular Weight | 109.13 g/mol | N/A |
| Canonical SMILES | C1CC1N2C=NC=N2 | N/A |
| LogP (Predicted) | ~0.5 - 1.0 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Hydrogen Bond Donors | 0 | N/A |
The 1,2,4-triazole ring system is characterized by its aromaticity, weak basicity, and significant dipole moment.[3] It possesses both hydrogen bond acceptor and donor capabilities, which are crucial for drug-target interactions.[3] The introduction of the cyclopropyl group at the N4 position is expected to increase the lipophilicity (LogP) compared to the parent 4H-1,2,4-triazole, which can enhance membrane permeability and oral bioavailability.
Notable Derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | SMILES String |
| 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol | Not Available | C₅H₇N₃S | 141.19 | Sc1nncn1C2CC2 |
| 5-Cyclopropyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 733790-54-0 | C₁₁H₁₁N₃S | 217.29 | SC1=NN=C(C2CC2)N1C3=CC=CC=C3[4] |
| 5-Cyclopropyl-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | Not Available | C₁₃H₁₅N₃S | 245.34 | Cc1ccc(C)c(c1)n1c(C2CC2)nnc1S |
Synthesis of the 4-Cyclopropyl-4H-[1][2][3]triazole Core
The synthesis of the 4-cyclopropyl-4H-[1][2]triazole core can be achieved through several established methods for the formation of 4-substituted-4H-[1][2]triazoles. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the triazole ring. A common and effective strategy involves the cyclization of a suitable precursor containing the cyclopropylamine moiety.
General Synthetic Strategy: The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction provides a versatile route to 3,5-disubstituted-4-alkyl-4H-1,2,4-triazoles.[5] This approach involves the condensation of an N,N'-diacylhydrazine with a primary amine, in this case, cyclopropylamine.
Caption: General workflow for the Einhorn-Brunner synthesis of 4-cyclopropyl-4H-[1][2]triazoles.
Experimental Protocol (Illustrative Example):
-
Preparation of N,N'-diformylhydrazine: React hydrazine hydrate with an excess of formic acid.
-
Condensation with Cyclopropylamine: A mixture of N,N'-diformylhydrazine and cyclopropylamine is heated, typically in a high-boiling solvent such as N,N-dimethylformamide (DMF) or neat, to drive the cyclocondensation reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by recrystallization or column chromatography.
The causality behind this experimental choice lies in the reactivity of the diacylhydrazine, which, upon heating, can eliminate a molecule of water with the primary amine to form the stable aromatic triazole ring.
Alternative Synthetic Routes
Other synthetic methodologies for accessing the 4-substituted-4H-[1][2]triazole core include:
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From Amidrazones: Cyclization of N-cyclopropyl-substituted amidrazones with orthoesters or carboxylic acid derivatives.[6]
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From Thiosemicarbazides: Alkylation of 4-cyclopropylthiosemicarbazide followed by cyclization. This is particularly useful for synthesizing 3-thiol derivatives.
Spectroscopic Characterization
The structural elucidation of 4-cyclopropyl-4H-[1][2]triazole and its derivatives relies on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl group, typically a multiplet in the upfield region (δ 0.5-1.5 ppm), and distinct singlets for the C3-H and C5-H protons of the triazole ring in the downfield region (δ 8.0-9.0 ppm).[7]
-
¹³C NMR: The carbon NMR spectrum will display signals for the cyclopropyl carbons and two distinct signals for the C3 and C5 carbons of the triazole ring, typically in the range of δ 140-160 ppm.[8]
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight will be observed, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the cyclopropyl and aromatic rings, as well as C=N and N-N stretching vibrations of the triazole core.[9]
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of clinically used drugs.[10][11] The introduction of a cyclopropyl group at the N4 position can confer several advantageous properties, making the 4-cyclopropyl-4H-[1][2]triazole core a highly attractive building block for the design of novel therapeutic agents.
Rationale for the Cyclopropyl Moiety
The cyclopropyl group is often employed as a "bioisostere" for other small alkyl groups or even unsaturated functionalities. Its unique properties include:
-
Conformational Rigidity: The three-membered ring restricts bond rotation, which can lead to a more defined orientation of substituents and potentially higher binding affinity to biological targets.
-
Metabolic Stability: The C-H bonds of the cyclopropyl ring are generally more resistant to metabolic oxidation compared to those of linear alkyl chains.
-
Increased Lipophilicity: The cyclopropyl group can enhance the overall lipophilicity of a molecule, which can improve its ability to cross biological membranes.
-
Unique Electronic Properties: The sp²-like character of the C-C bonds in the cyclopropyl ring can influence the electronic properties of the attached triazole ring.
Therapeutic Areas of Interest
Derivatives of 4-cyclopropyl-4H-[1][2]triazole have shown promise in a variety of therapeutic areas:
-
Anticancer Agents: The triazole scaffold is a component of several anticancer drugs.[1] The unique stereoelectronic properties of the cyclopropyl group can be exploited to design novel kinase inhibitors or other targeted therapies.
-
Antifungal Agents: Triazole-based drugs like fluconazole and itraconazole are mainstays in antifungal therapy.[10] The development of new triazole derivatives, including those with a cyclopropyl moiety, is an active area of research to combat drug-resistant fungal strains.
-
Antiviral and Antibacterial Agents: The triazole nucleus is a versatile pharmacophore for the development of antimicrobial agents.[1][10]
Caption: A simplified workflow for the discovery of drugs based on the 4-cyclopropyl-4H-[1][2]triazole scaffold.
Safety and Handling
While specific toxicity data for the parent 4-cyclopropyl-4H-[1][2]triazole is not available, general precautions for handling heterocyclic nitrogen compounds should be followed. For derivatives such as 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol, it is classified as harmful if swallowed (Acute Tox. 4 Oral).
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
Conclusion
The 4-cyclopropyl-4H-[1][2]triazole core represents a valuable and underexplored scaffold in medicinal chemistry. Its unique combination of a metabolically robust, conformationally constrained cyclopropyl group and the versatile 1,2,4-triazole ring offers significant potential for the development of novel therapeutics with improved pharmacological profiles. The synthetic routes to this core are well-established, allowing for the generation of diverse libraries of compounds for biological screening. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, the strategic incorporation of the 4-cyclopropyl-4H-[1][2]triazole motif is poised to play an increasingly important role in the discovery of the next generation of medicines.
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